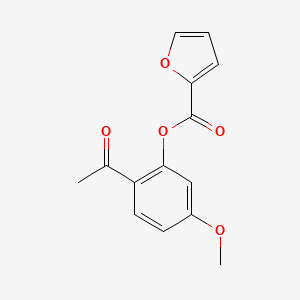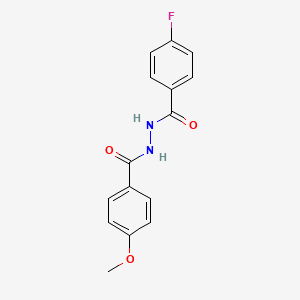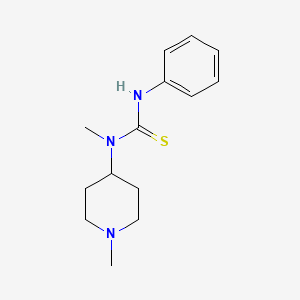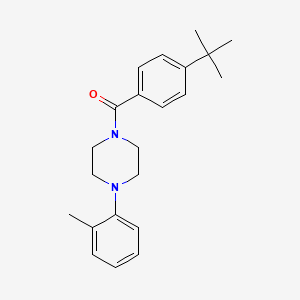
2-acetyl-5-methoxyphenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-5-methoxyphenyl 2-furoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as AMF or 5-MeO-AMF and belongs to the family of phenylfuranone derivatives.
Scientific Research Applications
2-acetyl-5-methoxyphenyl 2-furoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In agriculture, 2-acetyl-5-methoxyphenyl 2-furoate has been tested for its ability to enhance plant growth and protect crops from pests and diseases. In material science, this compound has been explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-acetyl-5-methoxyphenyl 2-furoate is not fully understood, but it is believed to involve the modulation of various biochemical pathways in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been reported to affect the levels of neurotransmitters such as serotonin and dopamine, which play a role in mood regulation and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-acetyl-5-methoxyphenyl 2-furoate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have demonstrated its analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function in mice with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-acetyl-5-methoxyphenyl 2-furoate in lab experiments include its low toxicity, high solubility, and ease of synthesis. It is also relatively stable under normal laboratory conditions. However, one of the limitations of using this compound is its limited availability, which may make it difficult to conduct large-scale experiments. Another limitation is the lack of information on its long-term safety and potential side effects.
Future Directions
There are several future directions for research on 2-acetyl-5-methoxyphenyl 2-furoate. One area of interest is the development of new drug candidates based on this compound for the treatment of various diseases. Another area of research is the exploration of its potential applications in agriculture, such as its use as a natural pesticide or growth enhancer. Additionally, further studies are needed to elucidate the mechanism of action and long-term safety of this compound.
Synthesis Methods
The synthesis of 2-acetyl-5-methoxyphenyl 2-furoate involves the reaction of 5-methoxy-2-nitrobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium methoxide to obtain 2-acetyl-5-methoxyphenyl 2-furoate. This method has been reported in several scientific publications and has been optimized for better yields.
properties
IUPAC Name |
(2-acetyl-5-methoxyphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9(15)11-6-5-10(17-2)8-13(11)19-14(16)12-4-3-7-18-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNTWCUGMOQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methoxyphenyl 2-furoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)

![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
![methyl 5-methyl-4-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5868878.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)